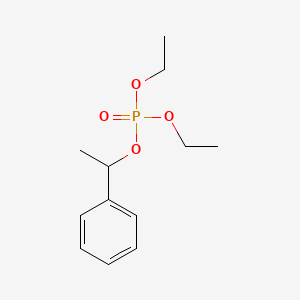
Diethyl 1-phenylethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-phenylethyl phosphate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to a phenylethyl group and two ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-phenylethyl phosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol, followed by the addition of phenylethyl alcohol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods may also involve continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Diethyl 1-phenylethyl phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diethyl 1-phenylethyl phosphate involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also interact with cellular membranes and proteins, affecting various biological processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 1-phenylethyl phosphate include:
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties.
Phenylethyl phosphonic acid: A related compound with a phosphonic acid group instead of a phosphate group.
Diethyl phenylphosphonate: Another phosphonate ester with a phenyl group instead of a phenylethyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenylethyl and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .
Properties
CAS No. |
34881-06-6 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
diethyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
KEHCTXDLIGSVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















